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molecular formula C11H12O3 B8510629 (6-Ethoxy-benzofuran-3-yl)-methanol

(6-Ethoxy-benzofuran-3-yl)-methanol

Cat. No. B8510629
M. Wt: 192.21 g/mol
InChI Key: PERINALYHLZBOM-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

1M LiAlH4-solution in THF (47.6 ml, 47.6 mmol) is diluted with 200 ml of THF and cooled to 0° C. 6-Ethoxy-benzofuran-3-carboxylic acid ethyl ester (27a) (5.6 g, 23.8 mmol) is dissolved in 100 ml of THF and added drop wise within 30 min. After completed addition the mixture is allowed to stir at 0° C. for 2 h. Then the reaction mixture is cooled to −15° C. and 10 ml of a 1M NaOH solution is added very slowly. Then the mixture is filtrated over celite, washed with THF and evaporated under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
47.6 mL
Type
solvent
Reaction Step One
Name
6-Ethoxy-benzofuran-3-carboxylic acid ethyl ester
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[C:16]2[CH:17]=[CH:18][C:19]([O:21][CH2:22][CH3:23])=[CH:20][C:15]=2[O:14][CH:13]=1)=O)C.[OH-].[Na+]>C1COCC1>[CH2:22]([O:21][C:19]1[CH:18]=[CH:17][C:16]2[C:12]([CH2:10][OH:9])=[CH:13][O:14][C:15]=2[CH:20]=1)[CH3:23] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
47.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
6-Ethoxy-benzofuran-3-carboxylic acid ethyl ester
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added drop wise within 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled to −15° C.
FILTRATION
Type
FILTRATION
Details
Then the mixture is filtrated over celite
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC1=CC2=C(C(=CO2)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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